molecular formula C7H9NO4 B067930 1-Aminocyclopent-3-ene-1,3-dicarboxylic acid CAS No. 182888-98-8

1-Aminocyclopent-3-ene-1,3-dicarboxylic acid

Cat. No. B067930
M. Wt: 171.15 g/mol
InChI Key: ZYTYAKYQUJSALC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Aminocyclopent-3-ene-1,3-dicarboxylic acid, also known as ACPC, is a cyclic amino acid that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. ACPC is a derivative of the neurotransmitter glutamate and has been shown to have modulatory effects on the glutamatergic system.

Mechanism Of Action

1-Aminocyclopent-3-ene-1,3-dicarboxylic acid modulates the glutamatergic system by acting as an agonist at the metabotropic glutamate receptor subtype 2/3 (mGluR2/3). This leads to a decrease in glutamate release and a reduction in excitotoxicity. 1-Aminocyclopent-3-ene-1,3-dicarboxylic acid also enhances the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning and memory.

Biochemical And Physiological Effects

1-Aminocyclopent-3-ene-1,3-dicarboxylic acid has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. 1-Aminocyclopent-3-ene-1,3-dicarboxylic acid also increases the levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter that helps to regulate neuronal activity. Additionally, 1-Aminocyclopent-3-ene-1,3-dicarboxylic acid has been shown to increase the levels of acetylcholine, a neurotransmitter that plays a role in learning and memory.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Aminocyclopent-3-ene-1,3-dicarboxylic acid in lab experiments is its ability to cross the blood-brain barrier, making it an attractive candidate for therapeutic applications. However, 1-Aminocyclopent-3-ene-1,3-dicarboxylic acid has a relatively short half-life, which may limit its effectiveness in certain applications. Additionally, the exact mechanism of action of 1-Aminocyclopent-3-ene-1,3-dicarboxylic acid is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 1-Aminocyclopent-3-ene-1,3-dicarboxylic acid. One area of interest is the development of more potent and selective agonists for the mGluR2/3 receptor. Another area of interest is the exploration of 1-Aminocyclopent-3-ene-1,3-dicarboxylic acid's potential therapeutic applications in other neurological and psychiatric disorders, such as Parkinson's disease and bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of 1-Aminocyclopent-3-ene-1,3-dicarboxylic acid and to optimize its therapeutic potential.

Synthesis Methods

1-Aminocyclopent-3-ene-1,3-dicarboxylic acid can be synthesized through a multistep process involving the reaction of cyclopentadiene with maleic anhydride, followed by the reduction of the resulting diene with lithium aluminum hydride. The final step involves the reaction of the resulting diol with ammonia to produce 1-Aminocyclopent-3-ene-1,3-dicarboxylic acid.

Scientific Research Applications

1-Aminocyclopent-3-ene-1,3-dicarboxylic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. 1-Aminocyclopent-3-ene-1,3-dicarboxylic acid has also been found to enhance learning and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, 1-Aminocyclopent-3-ene-1,3-dicarboxylic acid has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

properties

CAS RN

182888-98-8

Product Name

1-Aminocyclopent-3-ene-1,3-dicarboxylic acid

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

1-aminocyclopent-3-ene-1,3-dicarboxylic acid

InChI

InChI=1S/C7H9NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h1H,2-3,8H2,(H,9,10)(H,11,12)

InChI Key

ZYTYAKYQUJSALC-UHFFFAOYSA-N

SMILES

C1C=C(CC1(C(=O)O)N)C(=O)O

Canonical SMILES

C1C=C(CC1(C(=O)O)N)C(=O)O

synonyms

3-Cyclopentene-1,3-dicarboxylic acid, 1-amino- (9CI)

Origin of Product

United States

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